o-Methylcinnamyl bromide

Description

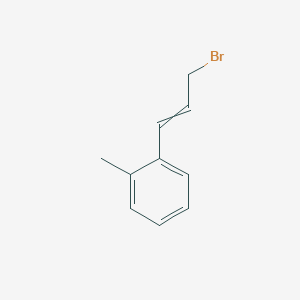

o-Methylcinnamyl bromide (CAS: Not explicitly provided; inferred structural analog) is an aromatic brominated compound characterized by a cinnamyl group (3-phenylpropenyl) with a methyl substituent in the ortho position relative to the bromide. Its molecular formula is C₁₀H₁₁Br, with a molar mass of 211.10 g/mol. Structurally, it combines features of cinnamyl bromide (allyl benzene with a bromide) and o-methylbenzyl bromide, making it a versatile intermediate in organic synthesis for alkylation or cross-coupling reactions.

The compound’s reactivity is influenced by:

- Steric effects from the ortho-methyl group, which may hinder nucleophilic substitution.

- Resonance stabilization from the conjugated propenyl chain, enhancing stability in transition states.

Properties

Molecular Formula |

C10H11Br |

|---|---|

Molecular Weight |

211.10 g/mol |

IUPAC Name |

1-(3-bromoprop-1-enyl)-2-methylbenzene |

InChI |

InChI=1S/C10H11Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7H,8H2,1H3 |

InChI Key |

SBYFVVFQJNKVPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C=CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Steric and electronic effects : The ortho-methyl group in this compound and 2-methylbenzyl bromide reduces reactivity in SN₂ reactions compared to less hindered analogs like cinnamyl bromide.

- Molecular weight : Sepantronium bromide’s higher molar mass reflects its pharmaceutical complexity, whereas methyl bromide’s simplicity enables volatility.

Key Observations :

- Pharmaceutical relevance : Sepantronium bromide’s mechanism (survivin inhibition) contrasts sharply with the synthetic utility of benzyl/cinnamyl bromides.

- Toxicity : Methyl bromide’s neurotoxicity limits its use, whereas this compound’s hazards are likely tied to skin/eye irritation (similar to other benzyl bromides).

Key Observations :

- Regulatory status : Methyl bromide is restricted under the Montreal Protocol , whereas this compound’s use is likely governed by laboratory safety protocols.

Q & A

Q. What are the optimal synthetic routes for preparing o-Methylcinnamyl bromide, and how can purity be ensured during synthesis?

- Methodological Answer : o-Methylcinnamyl bromide can be synthesized via bromination of o-methylcinnamyl alcohol using phosphorus tribromide (PBr₃) in anhydrous diethyl ether. Critical steps include:

- Purification : Recrystallization from acetone/ether mixtures to remove unreacted starting materials and byproducts .

- Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress.

- Yield Optimization : Maintaining stoichiometric control (e.g., 1:1 molar ratio of alcohol to PBr₃) and inert gas (N₂) purging to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing o-Methylcinnamyl bromide, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), allylic bromide (δ 4.0–4.5 ppm), and methyl groups (δ 2.3–2.6 ppm). Compare with computational predictions (e.g., DFT) for structural validation .

- FTIR : Look for C-Br stretching (~550–600 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Confirm molecular ion [M]⁺ and fragmentation patterns (e.g., loss of Br⁻) .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways of o-Methylcinnamyl bromide in nucleophilic substitution reactions be systematically studied?

- Methodological Answer :

- Spectrophotometric Monitoring : Track reactions in real-time using UV-Vis at λ = 355–403 nm for intermediates like nitrophenoxide ions. Use pseudo-first-order conditions (excess nucleophile) to derive rate constants .

- Isosbestic Point Analysis : Confirm reaction intermediates (e.g., 2,4-dinitrophenoxide) and validate single-pathway mechanisms .

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and compare activation energies with experimental data .

Q. What strategies resolve contradictions in reported reactivity or stability of o-Methylcinnamyl bromide under varying experimental conditions?

- Methodological Answer :

- Controlled Replicates : Repeat experiments under standardized conditions (e.g., 25°C, anhydrous solvent) to isolate variables like moisture or temperature .

- Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR vs. HPLC) to confirm product identity .

- Meta-Analysis : Review literature for substituent effects (e.g., steric hindrance from ortho-methyl groups vs. para-analogs) to explain divergent reactivity .

Q. How can computational models predict the thermal stability and decomposition pathways of o-Methylcinnamyl bromide?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 5°C/min) to identify decomposition thresholds .

- Quantum Mechanical Simulations : Use software like Gaussian to model bond dissociation energies (BDEs) and predict degradation products (e.g., HBr release) .

- Kinetic Isotope Effects (KIEs) : Study deuterated analogs to elucidate rate-limiting steps in decomposition .

Safety and Handling

Q. What are the best practices for safely handling o-Methylcinnamyl bromide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Storage : Store in amber vials under N₂ at –20°C to minimize hydrolysis and light-induced degradation .

- Waste Disposal : Neutralize with aqueous NaOH (1M) to convert residual bromide to non-volatile salts before disposal .

Data Analysis and Reporting

Q. How should researchers design experiments to evaluate the environmental impact of o-Methylcinnamyl bromide degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.